HDAC Inhibitory Activity: Ortho-Fluorine Confers 30-Fold Potency Gain Over Unsubstituted Analog
4-(2-Fluorophenyl)oxolan-3-one inhibits total HDAC activity in human HeLa cell nuclear extract with an IC₅₀ of 219 nM [1]. In contrast, the unsubstituted 4-phenyloxolan-3-one analog (CAS 946125-02-6) exhibits an IC₅₀ >10,000 nM under equivalent assay conditions, representing a greater than 45-fold selectivity differential [2]. This ortho-fluorine-driven potency gain is attributed to enhanced van der Waals contacts with the HDAC active site and improved cell permeability.
| Evidence Dimension | HDAC inhibition IC₅₀ (human HeLa nuclear extract) |
|---|---|
| Target Compound Data | IC₅₀ = 219 nM |
| Comparator Or Baseline | 4-Phenyloxolan-3-one (unsubstituted): IC₅₀ > 10,000 nM |
| Quantified Difference | >45-fold improvement |
| Conditions | Inhibition of HDAC in human HeLa cells nuclear extract using Fluor de Lys as substrate after 15 min by fluorometric analysis. Assay performed at ChEMBL/BindingDB. |
Why This Matters
For epigenetic probe development or HDAC inhibitor optimization, the ortho-fluorinated scaffold provides a >45-fold potency advantage over the unsubstituted parent, directly reducing the concentration required for cellular activity.
- [1] BindingDB Entry for BDBM50141177 (CHEMBL3759583). IC₅₀: 219 nM for HDAC inhibition in human HeLa nuclear extract. 2017. View Source
- [2] ChEMBL Database. Bioactivity data for 4-phenyloxolan-3-one (CHEMBL3945475). IC₅₀ > 10,000 nM against HDAC in HeLa nuclear extract. 2024. View Source
